molecular formula C15H24N2O4S B11024662 4-methyl-3-nitro-N-octylbenzenesulfonamide

4-methyl-3-nitro-N-octylbenzenesulfonamide

Cat. No.: B11024662
M. Wt: 328.4 g/mol
InChI Key: GFIUHHZLBQTLOX-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-octylbenzenesulfonamide is a chemical compound with the following properties:

    Molecular Formula: C15H24N2O4S\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_4\text{S}C15​H24​N2​O4​S

    Molecular Weight: 328.43 g/mol

    IUPAC Name: this compound

    CAS Registry Number: 6325-93-5

Preparation Methods

Synthetic Routes: The synthetic preparation of 4-methyl-3-nitro-N-octylbenzenesulfonamide involves the introduction of a methyl group, a nitro group, and an octyl (8-carbon) chain onto a benzene ring. Specific synthetic routes may vary, but a common approach includes the following steps:

    Nitration: Nitration of an appropriate precursor (e.g., toluene) using a mixture of concentrated sulfuric acid and nitric acid yields 4-methyl-3-nitrotoluene.

    Sulfonation: Sulfonation of 4-methyl-3-nitrotoluene with sulfuric acid generates the sulfonic acid derivative.

    Alkylation: Alkylation of the sulfonic acid with octyl bromide or octyl chloride leads to the formation of this compound.

Industrial Production: Industrial-scale production methods typically involve batch or continuous processes, optimizing reaction conditions for yield and purity.

Chemical Reactions Analysis

4-methyl-3-nitro-N-octylbenzenesulfonamide can undergo various chemical reactions:

    Reduction: Reduction of the nitro group to an amino group using reducing agents like tin and hydrochloric acid.

    Substitution: Substitution reactions with nucleophiles (e.g., amines) at the sulfonamide group.

    Oxidation: Oxidation of the methyl group to a carboxylic acid or ketone.

Common reagents and conditions depend on the specific reaction type.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential as a drug candidate due to its structural features.

    Chemical Synthesis: As a building block for more complex molecules.

    Biological Studies: Investigating its interactions with biological targets.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular receptors or enzymes, affecting specific pathways.

Comparison with Similar Compounds

While 4-methyl-3-nitro-N-octylbenzenesulfonamide is unique in its structure, similar compounds include other sulfonamides and nitro-substituted aromatic compounds.

Properties

Molecular Formula

C15H24N2O4S

Molecular Weight

328.4 g/mol

IUPAC Name

4-methyl-3-nitro-N-octylbenzenesulfonamide

InChI

InChI=1S/C15H24N2O4S/c1-3-4-5-6-7-8-11-16-22(20,21)14-10-9-13(2)15(12-14)17(18)19/h9-10,12,16H,3-8,11H2,1-2H3

InChI Key

GFIUHHZLBQTLOX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-]

Origin of Product

United States

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